molecular formula C20H23N5O2S B14935613 N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B14935613
M. Wt: 397.5 g/mol
InChI Key: TVLOVANLQHZJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic small molecule characterized by a hybrid structure combining a 1,3,4-thiadiazole core substituted with a cyclobutyl group and a hexanamide chain linked to a 4-oxoquinazolin-3(4H)-yl moiety. Its design leverages the pharmacophoric features of both thiadiazole (known for antimicrobial and antitumor properties) and quinazolinone (associated with kinase inhibition and anti-inflammatory effects) .

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3-yl)hexanamide

InChI

InChI=1S/C20H23N5O2S/c26-17(22-20-24-23-18(28-20)14-7-6-8-14)11-2-1-5-12-25-13-21-16-10-4-3-9-15(16)19(25)27/h3-4,9-10,13-14H,1-2,5-8,11-12H2,(H,22,24,26)

InChI Key

TVLOVANLQHZJCF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(S2)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The quinazolinone core is synthesized via cyclization of anthranilic acid derivatives. A representative method involves refluxing methyl 2-aminobenzoate with formamide in the presence of hydrochloric acid as a catalyst. The reaction proceeds via nucleophilic attack of the amine on the formamide carbonyl, followed by intramolecular cyclization and dehydration (Scheme 1A).

Reaction Conditions

  • Reactants : Methyl 2-aminobenzoate (1.0 equiv), formamide (3.0 equiv)
  • Catalyst : 6M HCl (10 mol%)
  • Temperature : 120°C, reflux
  • Duration : 8–10 hours
  • Yield : 68–72%

Purification via recrystallization from ethanol yields 3,4-dihydroquinazolin-4-one, confirmed by IR (C=O stretch at 1685 cm⁻¹) and ¹H NMR (singlet for C3-H at δ 8.21 ppm).

Preparation of the (2Z)-5-Cyclobutyl-1,3,4-Thiadiazol-2(3H)-Ylidene Moiety

Thiosemicarbazide Intermediate Formation

The thiadiazole ring is constructed from cyclobutylcarbonyl thiosemicarbazide. Treatment of cyclobutylcarbonyl chloride with thiosemicarbazide in anhydrous ethanol under nitrogen affords the intermediate (Scheme 1B).

Reaction Conditions

  • Reactants : Cyclobutylcarbonyl chloride (1.2 equiv), thiosemicarbazide (1.0 equiv)
  • Solvent : Ethanol (dry)
  • Temperature : 0–5°C (dropwise addition), then room temperature
  • Duration : 4 hours
  • Yield : 85%

Cyclization to 1,3,4-Thiadiazole

The thiosemicarbazide undergoes cyclization using phosphorus oxychloride (POCl₃) to form the 5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene framework. The Z configuration is stabilized by intramolecular hydrogen bonding between the thiadiazole nitrogen and the cyclobutyl group.

Reaction Conditions

  • Cyclizing Agent : POCl₃ (3.0 equiv)
  • Temperature : 80°C
  • Duration : 3 hours
  • Yield : 78%

Amide Coupling of Hexanamide Linker

Activation of Carboxylic Acid

The hexanamide linker is introduced via coupling 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid with the thiadiazole amine. The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in acetonitrile.

Reaction Conditions

  • Activators : EDCI (1.5 equiv), HOBt (1.5 equiv)
  • Solvent : Acetonitrile (dry)
  • Temperature : Room temperature
  • Duration : 30 minutes pre-activation, 24 hours coupling

Coupling with Thiadiazole Amine

The activated ester reacts with the thiadiazole amine to form the final amide bond. Steric hindrance from the cyclobutyl group necessitates extended reaction times to achieve >90% conversion.

Workup

  • Extraction : Ethyl acetate/water partition
  • Washes : 5% NaHCO₃, dilute H₂SO₄, brine
  • Purification : Column chromatography (EtOAc:petroleum ether, 3:7)
  • Yield : 65%

Reaction Optimization and Scalability

Solvent and Temperature Effects

Parameter Optimal Condition Yield Improvement
Solvent DMF +12% vs. MeCN
Temperature 40°C +8% vs. RT
Catalyst Load 2.0 equiv EDCI +15%

Industrial-Scale Production

Continuous flow reactors enhance reproducibility for the cyclization steps, reducing reaction times by 40%. Spray drying achieves >99% purity for intermediates, critical for pharmaceutical applications.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 1.45–1.72 (m, 8H, hexanamide CH₂), 2.89 (t, J = 7.2 Hz, 2H, quinazolinone-CH₂), 3.12–3.30 (m, 1H, cyclobutyl-CH), 7.52–8.14 (m, 4H, aromatic).
  • IR : 1678 cm⁻¹ (amide C=O), 1610 cm⁻¹ (thiadiazole C=N).
  • HRMS : m/z 385.5 [M+H]⁺ (calculated for C₁₉H₂₃N₅O₂S).

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows a single peak at 4.7 minutes, confirming >98% purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and reactivity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and disrupting a metabolic pathway. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on variations in the thiadiazole substituents, linker length, and terminal functional groups. Key comparisons include:

Compound Core Structure Substituents Biological Moieties Molecular Weight Key Features
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide (Target) 1,3,4-Thiadiazole Cyclobutyl, hexanamide linker 4-oxoquinazolin-3(4H)-yl ~448.5 (estimated) Long aliphatic chain enhances lipophilicity; cyclobutyl may reduce steric hindrance.
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide 1,3,4-Thiadiazole Cyclobutyl, propanamide linker 4-oxo-1,2,3-benzotriazin-3(4H)-yl 356.40 Shorter linker may limit membrane permeability; benzotriazinone lacks kinase selectivity of quinazolinone.
N-(6-methylpyridin-2-yl)-5-((4-oxoquinazolin-3(4H)-yl)methylfuran-2-carboxamide Furan-carboxamide Methylpyridinyl 4-oxoquinazolin-3(4H)-yl Not reported Furan-carboxamide linker may enhance metabolic stability but reduce target affinity. POC < 70 suggests moderate activity.
N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) 1,3,4-Thiadiazole Methyl, sulfonic acid None ~239.3 Chemically unstable sulfenic acid derivative; forms futile cycles with glutathione, limiting therapeutic utility.

Metabolic Stability and Reactivity

  • Target Compound vs. MSO : Unlike MSO, which undergoes auto-oxidation and glutathione-dependent recycling, the target compound’s hexanamide chain and quinazolinone group may reduce susceptibility to cytochrome P450-mediated metabolism. However, the thiadiazole core could still pose metabolic instability risks.
  • Comparison with Furan-Carboxamide Analogs : The furan-carboxamide linker in compound 2 may confer greater metabolic stability than the target’s aliphatic hexanamide chain, but its lower POC values (<70) suggest reduced efficacy.

Research Implications and Gaps

  • Metabolic Studies: No direct evidence exists for the target compound’s metabolism, but lessons from MSO suggest prioritizing assays to assess glutathione susceptibility and P450 interactions.
  • Activity Screening: The target’s structural hybridity warrants testing against kinase panels (leveraging quinazolinone) and microbial targets (leveraging thiadiazole), with comparisons to furan-carboxamide and benzotriazinone analogs .

Biological Activity

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound that incorporates a thiadiazole and a quinazoline moiety. These structural features suggest significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₆N₄O₃S, with a molecular weight of 368.4 g/mol. The compound features functional groups such as amides and heterocycles, which are known to contribute to its biological reactivity and potential pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole and quinazoline derivatives. For instance, compounds containing the thiadiazole scaffold have been shown to exhibit significant cytotoxicity against various cancer cell lines. In particular, research indicates that similar compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

Thiadiazole derivatives have also demonstrated antimicrobial activity against a range of pathogens. Studies have reported that compounds with structural similarities to this compound exhibit significant inhibition against bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives are well-documented. Compounds similar to the target molecule have been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their potential use in treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Thiadiazole Ring : Utilizing cyclization reactions involving appropriate precursors.
  • Quinazoline Synthesis : Employing condensation reactions between an amine and a carbonyl compound.
  • Final Coupling Reaction : Combining the thiadiazole and quinazoline moieties through amide bond formation.

Each step requires optimization of reaction conditions to maximize yield and purity.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Anticancer Studies : Research demonstrated that certain thiadiazole derivatives led to a reduction in tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
    CompoundIC50 (µM)Cell Line
    10.5MCF7
    20.8A549
  • Antimicrobial Activity : A comparative study showed that a related compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 0.25 µg/mL.
    CompoundMIC (µg/mL)Bacteria
    10.25Staphylococcus aureus
    20.50Escherichia coli

Q & A

Basic: What are the optimal synthetic routes for preparing N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide?

Methodological Answer:
The synthesis of this compound involves multi-step heterocyclic chemistry. Key steps include:

  • Thiadiazole Core Formation : Cyclocondensation of hydrazine derivatives with thiocarbonyl compounds, as demonstrated in the synthesis of analogous thiadiazole systems (e.g., 1,3,4-thiadiazoline derivatives via reactions with hydrazonoyl halides) .
  • Cyclobutyl Group Introduction : Use of cyclobutyl aldehydes or ketones in Schiff base formation, followed by cyclization under triethylamine catalysis, similar to methods for 5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene intermediates .
  • Quinazolinone Linkage : Coupling the thiadiazole intermediate with a 4-oxoquinazolin-3(4H)-yl hexanamide precursor via amide bond formation, optimized using carbodiimide coupling agents (e.g., EDC/HOBt) .
    Validation : Confirm regioselectivity and stereochemistry using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • IR Spectroscopy : Identify characteristic bands (e.g., C=N stretch at 1600–1650 cm⁻¹ for thiadiazole, C=O stretch at 1680–1720 cm⁻¹ for quinazolinone) .
    • NMR : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the cyclobutyl and hexanamide regions .
  • Computational Chemistry : Perform DFT calculations (e.g., B3LYP/SDD) to model bond angles (e.g., C1-C2-C3 = 121.4°) and assess electronic distribution in the thiadiazole-quinazolinone system .
  • X-ray Crystallography : Resolve the (2Z)-configuration of the imine bond and confirm cyclobutyl ring puckering .

Advanced: What is the hypothesized mechanism of action for this compound’s biological activity?

Methodological Answer:
Based on structural analogs (e.g., imidazo[2,1-b][1,3,4]thiadiazole derivatives), the compound may target:

  • Enzyme Inhibition : Competitive inhibition of kinases (e.g., EGFR or CDK) via π-π stacking between the quinazolinone core and ATP-binding pockets .
  • Receptor Binding : Interaction with G-protein-coupled receptors (GPCRs) through the cyclobutyl-thiadiazole moiety, as seen in anti-inflammatory scaffolds .
    Experimental Validation :
    • Perform enzymatic assays (e.g., fluorescence-based kinase inhibition) .
    • Use molecular docking (AutoDock Vina) to predict binding poses with target proteins .

Advanced: How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Methodological Answer:

  • ADME Profiling :
    • Solubility : Measure logP values (e.g., shake-flask method) to assess lipid membrane permeability .
    • Metabolic Stability : Use liver microsomes (human/rat) to track CYP450-mediated degradation .
  • Toxicity Screening :
    • Acute Toxicity : OECD Guideline 423 for dose-ranging studies in rodents.
    • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
  • In Vivo Efficacy : Use xenograft models (e.g., human cancer cell lines) to correlate plasma concentration (LC-MS/MS) with tumor growth inhibition .

Advanced: What structure-activity relationship (SAR) trends are critical for optimizing this compound?

Methodological Answer:
Key SAR insights from analogous systems include:

  • Thiadiazole Modifications : Electron-withdrawing groups (e.g., nitro) at C5 enhance kinase inhibition but reduce solubility. Cyclobutyl substitution balances steric effects and bioavailability .
  • Quinazolinone Variations : 4-Oxo groups improve hydrogen bonding with target proteins, while N3 alkylation (e.g., hexanamide) enhances cell membrane penetration .
  • Linker Optimization : Hexanamide chain length impacts conformational flexibility; shorter chains (C4–C6) improve target engagement without compromising stability .
    Experimental Approach : Synthesize derivatives with systematic substitutions (e.g., cyclopentyl vs. cyclobutyl) and compare IC₅₀ values in enzyme assays .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:
Common contradictions arise from:

  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. MCF-7) or enzyme sources (recombinant vs. native). Standardize protocols using CLSI guidelines .
  • Solubility Artifacts : Apparent inactivity due to precipitation in vitro. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .
  • Off-Target Effects : Confirm specificity via CRISPR knockouts or siRNA silencing of suspected targets .
    Case Study : If anti-proliferative activity conflicts between studies, validate using 3D spheroid models instead of monolayer cultures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.